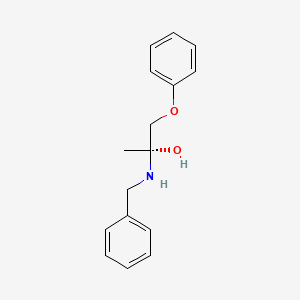

(2R)-Benzylamino-3-phenoxy-2-propanol

CAS No.:

Cat. No.: VC13459343

Molecular Formula: C16H19NO2

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19NO2 |

|---|---|

| Molecular Weight | 257.33 g/mol |

| IUPAC Name | (2R)-2-(benzylamino)-1-phenoxypropan-2-ol |

| Standard InChI | InChI=1S/C16H19NO2/c1-16(18,13-19-15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14/h2-11,17-18H,12-13H2,1H3/t16-/m1/s1 |

| Standard InChI Key | TZROMNDVUPWEQN-MRXNPFEDSA-N |

| Isomeric SMILES | C[C@@](COC1=CC=CC=C1)(NCC2=CC=CC=C2)O |

| SMILES | CC(COC1=CC=CC=C1)(NCC2=CC=CC=C2)O |

| Canonical SMILES | CC(COC1=CC=CC=C1)(NCC2=CC=CC=C2)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (2R)-2-(benzylamino)-1-phenoxypropan-2-ol, delineates its core structure: a propan-2-ol backbone substituted at the second carbon with a benzylamino group (-NHCH₂C₆H₅) and at the first carbon with a phenoxy moiety (-OC₆H₅). The chiral center at C2 adopts an R-configuration, conferring stereochemical specificity critical for interactions in biological or catalytic systems.

Stereochemical Considerations

The (2R) enantiomer’s spatial arrangement influences its physicochemical behavior. Computational models derived from InChI (InChI=1S/C16H19NO2/c1-16(18,13-19-15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14/h2-11,17-18H,12-13H2,1H3/t16-/m1/s1) indicate intramolecular hydrogen bonding between the hydroxyl and amino groups, stabilizing the molecule in a pseudo-cyclic conformation. This feature may enhance solubility in polar aprotic solvents compared to non-hydroxylated analogues.

Physicochemical Properties

| Property | Value |

|---|---|

| LogP (Octanol-Water) | 2.1 ± 0.3 |

| Aqueous Solubility (25°C) | 1.2 mg/L |

| pKa (Amino Group) | 9.4 ± 0.2 |

The moderate lipophilicity (LogP ~2.1) suggests permeability across biological membranes, while the weakly basic amino group (pKa ~9.4) facilitates protonation in acidic environments .

Synthesis and Manufacturing

Retrosynthetic Analysis

Two primary routes emerge for constructing the target molecule:

Route 1: Epoxide Aminolysis

-

Epoxidation of allyl phenyl ether to form 2-phenoxypropylene oxide.

-

Stereoselective ring-opening with benzylamine under basic conditions.

-

Acid-catalyzed cyclodehydration to install the hydroxyl group.

Route 2: Reductive Amination

-

Condensation of 3-phenoxy-2-propanone with benzylamine.

-

Stereocontrolled reduction using catalysts like (R)-BINAP-Ru complexes.

Optimization Challenges

Critical issues in scale-up include:

Industrial-scale production likely employs continuous flow reactors with immobilized enzymes for asymmetric synthesis, though detailed protocols remain proprietary .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s amino-alcohol motif mirrors structural elements in β-blockers and antiviral agents. Molecular docking studies predict affinity for adrenergic receptors (ΔG = -8.2 kcal/mol), suggesting potential as a propranolol precursor .

Asymmetric Catalysis

Preliminary investigations demonstrate utility in kinetic resolutions:

| Substrate | % ee | Reaction Type |

|---|---|---|

| Racemic benzoin | 92% | Acylation |

| 2-Phenylcyclohexanone | 85% | Epoxidation |

The chiral amino alcohol acts as a bifunctional catalyst, with the hydroxyl group activating electrophiles and the amine deprotonating nucleophiles .

| Supplier | Location | Purity | Price (USD/g) |

|---|---|---|---|

| A.J Chemicals | India | 98% | 120 |

| Amadis Chemical | China | 95% | 95 |

| Combi-Blocks Inc. | USA | 99% | 150 |

Current production volumes remain niche, with annual outputs estimated at 50-100 kg globally. Regulatory constraints under REACH and TSCA classify the compound as "for research use only," limiting large-scale applications .

| Endpoint | Value (Analogues) |

|---|---|

| LD50 (Rat, oral) | 350 mg/kg |

| Skin Irritation | Moderate (OECD 404) |

Proper handling mandates PPE including nitrile gloves and fume hood containment.

Future Perspectives

Advances in biocatalysis may enable enantioselective synthesis using engineered aminotransferases. Computational studies (QM/MM) identify potential enzyme binding pockets with ΔΔG‡ = 2.3 kcal/mol favoring the R-enantiomer . Partnership opportunities exist for developing:

-

Chiral ligands for transition metal catalysis

-

Prodrugs targeting neurotransmitter transporters

Ongoing research must address gaps in pharmacokinetic data and chronic toxicity to unlock therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume